molecular formula C7H7ClO5S2 B1446406 Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate CAS No. 1384429-11-1

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate

Cat. No. B1446406
M. Wt: 270.7 g/mol
InChI Key: NTXBRHJWMUYOQN-UHFFFAOYSA-N
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Description

“Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate” is a chemical compound. It is a heterocyclic building block . The empirical formula is C7H7ClO5S2 and the molecular weight is 270.71 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string representation of the molecule is COC(=O)c1csc(c1OC)S(Cl)(=O)=O . This indicates that the molecule contains a thiophene ring with methoxy and carboxylate substituents, as well as a chlorosulfonyl group.


Physical And Chemical Properties Analysis

“Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate” is a solid . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the retrieved data.

Scientific Research Applications

Chemical Synthesis and Modifications

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate's relevance in chemical synthesis and modifications is evident in various studies. For instance, Corral et al. (1990) explored the effects of substituents on chlorination of related compounds, providing insight into the chemical behavior of similar molecules (Corral, Lissavetzky, & Manzanares, 1990). Similarly, the thermolysis of related chlorothiophenium compounds, as studied by Gillespie et al. (1979), led to the formation of structurally similar compounds, highlighting the compound's potential in facilitating novel chemical reactions (Gillespie, Murray-Rust, Murray-Rust, & Porter, 1979).

Biological Activity and Potential Therapeutic Uses

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate and its derivatives have been implicated in various biological activities. For example, a study by Gulipalli et al. (2017) designed derivatives of similar molecules targeting protein tyrosine phosphatase 1B (PTP1B) enzyme, indicating potential for therapeutic applications, particularly in cancer treatment (Gulipalli, Bodige, Ravula, Endoori, Vanaja, Suresh babu, Narendra Sharath Chandra, & Seelam, 2017). Additionally, compounds structurally related to methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate have shown promise in inhibiting β-amyloid aggregation, as demonstrated by Choi et al. (2003), suggesting potential relevance in neurodegenerative disease research (Choi, Seo, Son, & Kang, 2003).

Application in Material Science

In the field of material science, the compound's derivatives can play a crucial role. For instance, the synthesis of derivatives containing isoxazole and isothiazole moieties by Kletskov et al. (2018) illustrates its utility in creating novel materials with potential applications in various fields (Kletskov, Potkin, Kolesnik, Petkevich, Kvachonak, Dosina, Loiko, Larchenko, Pashkevich, & Kulchitsky, 2018).

Safety And Hazards

This compound is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray of this compound. After handling, one should wash face, hands, and any exposed skin thoroughly . It should be stored locked up in a well-ventilated place with the container kept tightly closed .

properties

IUPAC Name

methyl 5-chlorosulfonyl-4-methoxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO5S2/c1-12-4-3-5(6(9)13-2)14-7(4)15(8,10)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXBRHJWMUYOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152578
Record name 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-4-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate

CAS RN

1384429-11-1
Record name 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-4-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-4-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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